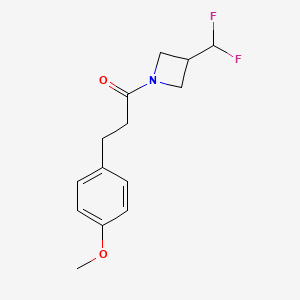

![molecular formula C9H9N3O2 B2789358 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369085-83-5](/img/structure/B2789358.png)

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of triazolopyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido triazolopyrimidinecarboxylates has been demonstrated .科学研究应用

Medicinal Chemistry

Anticancer Properties: 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exhibits promising anticancer activity. Researchers have identified its potential as an inhibitor of specific kinases involved in cancer cell proliferation. By targeting these kinases, this compound could play a crucial role in cancer therapy .

Anti-Inflammatory Activity: The incorporation of a 1,2,4-triazolo[1,5-a]pyridine moiety into ursolic acid derivatives enhances their anti-inflammatory properties. This modification leads to unexpected improvements in anti-inflammatory activity, making it a valuable area of study .

Agrochemicals

Agrobactericides: Recent studies highlight the potential of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives as lead compounds for developing more efficient agrobactericides. These compounds could contribute significantly to sustainable agriculture by combating plant pathogens .

Material Sciences

Functional Materials: Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines find use in material sciences. Their unique structure makes them suitable for designing functional materials, such as sensors, catalysts, and organic electronic devices .

Antimicrobial Agents

Antibacterial Activity: Novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyridines exhibit promising antibacterial activity against standard bacteria and multidrug-resistant clinical isolates. These compounds outperform reference drugs in terms of minimum inhibitory concentration (MIC) values .

Conclusion

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a versatile compound with applications spanning medicinal chemistry, agrochemicals, material sciences, and antimicrobial research. Its unique structure and diverse properties continue to inspire innovative studies across various scientific fields . 🌿🔬

作用机制

Target of Action

Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds, such as 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines, have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that these compounds might inhibit the enzymatic activity of PDE, leading to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the cell type .

Biochemical Pathways

The inhibition of pde, as seen in similar compounds, would lead to an increase in camp levels . Elevated cAMP can activate protein kinase A (PKA), which can phosphorylate various target proteins, affecting multiple biochemical pathways, including glycogen, sugar, and lipid metabolism .

Result of Action

Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound might also have potential anticancer effects.

属性

IUPAC Name |

2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWQLYLJZIHVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(C=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2789275.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789276.png)

![1-(3,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2789280.png)

![3-[[(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789285.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789286.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2789287.png)

![N-(2-chlorobenzyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789291.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea](/img/structure/B2789292.png)

![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate](/img/structure/B2789294.png)